molecular formula C12H10F2N6 B11248152 N-(3,4-difluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

N-(3,4-difluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B11248152
M. Wt: 276.24 g/mol
InChI Key: CFIAKXOZGQDDKD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:

  • Formation of the Triazole Ring: : The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne under copper(I) catalysis (CuAAC reaction).

  • Pyrimidine Ring Formation: : The triazole intermediate is then subjected to further cyclization with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide or other nitrogen-containing reagents under acidic or basic conditions.

  • Substitution Reactions: : The final step involves the introduction of the 3,4-difluorophenyl and ethyl groups through nucleophilic substitution reactions. This can be achieved using appropriate halogenated precursors and strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as kinases, which are involved in cancer and other diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in disease progression. This inhibition can lead to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain enzymes. The presence of the 3,4-difluorophenyl group enhances its lipophilicity and potentially its ability to cross cell membranes, making it a promising candidate for drug development.

This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, biology, and industrial applications.

Properties

Molecular Formula

C12H10F2N6

Molecular Weight

276.24 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C12H10F2N6/c1-2-20-12-10(18-19-20)11(15-6-16-12)17-7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16,17)

InChI Key

CFIAKXOZGQDDKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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